

# A Technical Guide to the Biological Activity of Glyphosate in Non-Plant Organisms

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document focuses on the biological activities of Glyphosate. The initial query mentioned "**Glyphosine**," a related but distinct chemical primarily used as a plant growth regulator. Based on the overwhelming body of scientific literature and the nature of the technical inquiry, it is presumed the user is interested in the widely studied herbicide, Glyphosate.

#### Introduction

Glyphosate, N-(phosphonomethyl)glycine, is the world's most widely used broad-spectrum herbicide, valued for its efficacy in managing weed growth in agricultural and non-agricultural settings.[1][2][3][4] Its primary mode of action involves the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, a key component of the shikimate pathway.[1][5][6][7] This pathway is essential for the synthesis of aromatic amino acids in plants and various microorganisms.[1][8][9] While the absence of the shikimate pathway in animals has historically supported the view of its low toxicity to vertebrates, a growing body of research indicates that Glyphosate and its formulations can exert a range of biological effects on non-plant organisms through various alternative mechanisms.[10][11][12][13][14]

This technical guide provides an in-depth overview of the documented biological activities of Glyphosate in microorganisms, invertebrates, and vertebrates. It summarizes quantitative data,



details common experimental protocols for assessing its effects, and visualizes key pathways and workflows to support further research and development.

## **Activity in Microorganisms**

Glyphosate's primary mechanism of action is directly relevant to a wide array of microorganisms that possess the shikimate pathway, including bacteria, fungi, archaea, and protozoa.[15] This antimicrobial potential has been recognized since its discovery.[1]

## Mechanism of Action: Inhibition of the Shikimate Pathway

Glyphosate specifically targets and inhibits the EPSPS enzyme.[1][6] By mimicking the transition state of one of the enzyme's substrates, phosphoenolpyruvate (PEP), Glyphosate binds to the EPSPS-S3P complex, blocking the synthesis of 5-enolpyruvylshikimate-3-phosphate.[1][5][6] This action halts the production of chorismate, a crucial precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan, ultimately leading to metabolic disruption and cell death in susceptible organisms.[1][8][9]

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## **Antimicrobial Spectrum and Resistance**

Glyphosate exhibits broad-spectrum antimicrobial activity, though sensitivity varies.[1][16] An estimated 54% of bacteria possess the glyphosate-sensitive Class I EPSPS enzyme.[16] However, many microorganisms have developed resistance.

Mechanisms of Microbial Resistance:

- Tolerant EPSPS Enzymes: Possession of Class II, III, or IV EPSPS enzymes that are naturally less sensitive to Glyphosate.[15][16]
- Altered Permeability: Modification of the cell wall to reduce Glyphosate uptake.[15]



- Efflux Pumps: Active transport of Glyphosate out of the cell, a mechanism that may confer cross-resistance to conventional antibiotics.[15][16]
- Degradation: Enzymatic breakdown of Glyphosate into less toxic compounds like aminomethylphosphonic acid (AMPA) or sarcosine.[16][17]

## **Quantitative Data: Antimicrobial Activity**

While extensive MIC (Minimum Inhibitory Concentration) data is spread across numerous individual studies, the literature confirms Glyphosate's efficacy against a range of bacteria and fungi, including E. coli, Salmonella, and Fusarium species.[8][15] It can also control the growth of apicomplexan parasites like Toxoplasma gondii and Plasmodium falciparum.[1]

Organism Type	General Observation	Reference
Bacteria	Approx. 54% of gut bacteria are sensitive to Glyphosate.	[16]
Fungi	Most fungi possess glyphosate-sensitive Class I EPSPS.	[9][16]
Apicomplexan Parasites	Growth can be controlled by Glyphosate.	[1]
Rhizobium species	Inhibition can occur, potentially affecting nitrogen fixation.	[1]

## Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of Glyphosate against a bacterial strain.

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#### Methodology:

- Preparation of Glyphosate Stock: Prepare a sterile, high-concentration stock solution of pure Glyphosate in an appropriate solvent (e.g., sterile distilled water) and adjust the pH to ~7.0.
- Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture in fresh broth (e.g., Mueller-Hinton Broth) to achieve a standardized turbidity, equivalent to a 0.5 McFarland standard (~1.5 x 10<sup>8</sup> CFU/mL).
- Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the
   Glyphosate stock solution in the broth to achieve the desired final concentration range.
- Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of ~5 x 10<sup>5</sup> CFU/mL. Include a positive control well (broth + inoculum, no Glyphosate) and a negative control well (broth only).
- Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).
- Result Interpretation: The MIC is the lowest concentration of Glyphosate at which there is no visible growth (turbidity) of the microorganism.

## **Effects on Animal Organisms**

The shikimate pathway is absent in animals, meaning Glyphosate's primary herbicidal mechanism is not directly applicable.[1][10][12][13] However, research has identified several alternative pathways through which Glyphosate and its commercial formulations (Glyphosate-Based Herbicides or GBHs) can exert biological effects. It is critical to note that many studies show GBHs are more toxic than Glyphosate alone, often due to the inclusion of surfactants like polyethoxylated tallow amine (POEA).[1][12][13]

## **Endocrine Disruption**

Evidence suggests that Glyphosate and GBHs can act as endocrine disruptors, particularly affecting reproductive health.



- Hypothalamic-Pituitary-Gonadal (HPG) Axis: Studies in animal models show that exposure to GBHs can alter levels of key reproductive hormones, including GnRH, LH, FSH, estradiol, and testosterone.[12]
- Steroidogenesis: Glyphosate has been shown to reduce testosterone production and may mimic estrogen activity by interacting with estrogen receptors (ERα and ERβ).[11][18]
- Aromatase Inhibition: Some studies have demonstrated that Glyphosate can affect the activity of aromatase, an enzyme crucial for estrogen synthesis.[5]

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## **Genotoxicity and Oxidative Stress**

Several studies have reported that Glyphosate can induce damage to genetic material and promote oxidative stress.

- DNA Damage: Glyphosate has been shown to cause DNA damage in the bone marrow of mice and induce chromosome aberrations in bovine lymphocytes.[10][11]
- Oxidative Stress: Exposure in animal models can lead to the generation of reactive oxygen species (ROS), resulting in cellular damage.[18]

#### **Disruption of Gut Microbiota**

Because many gut microbes possess the shikimate pathway, Glyphosate can alter the composition and function of the gut microbiome.[5][15] This dysbiosis can have indirect consequences for the host, including:

- Impaired Nutrient Synthesis: Reduction in beneficial bacteria responsible for synthesizing essential nutrients.[5]
- Increased Pathogen Susceptibility: A shift in microbial balance can favor pathogenic organisms.[15]



 Gut-Brain Axis Disruption: Changes in the gut microbiota have been linked to neurological effects, as the microbiome communicates with the central nervous system.[19][20]

#### Other Mechanisms of Action

- Enzyme Inhibition: Beyond EPSPS, Glyphosate has been shown to inhibit other enzymes, including cholinesterase in fish and mussels[10] and cytochrome P450 in plants, suggesting a potential for similar interactions in animal systems.[21]
- Glycine Analogue Hypothesis: One proposed mechanism suggests that due to its structural similarity to the amino acid glycine, Glyphosate may be mistakenly incorporated into proteins during synthesis. This could lead to misfolded, non-functional proteins, causing widespread metabolic disruption.[22]
- Inflammatory Signaling: In rat liver models, Glyphosate exposure was linked to increased expression of JNK and NF-κB, key signaling molecules in inflammatory pathways, which may contribute to insulin resistance.[18]

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## **Quantitative Data: Animal Toxicity**

The acute toxicity of Glyphosate in mammals is generally considered low, but various studies demonstrate sublethal effects at different concentrations. The following table summarizes representative data from the literature.



Species	Test Substance	Endpoint	Value/Observa tion	Reference
Mice	Glyphosate	DNA Damage	Damage observed at 25 and 50 mg/kg body weight.	[10]
Rats	Glyphosate	Insulin Resistance	Observed at oral doses of 50, 100, and 250 mg/kg b.wt. for 16 weeks.	[18]
Freshwater Invertebrates	Glyphosate	48-hour LC50	Ranges from 55 to 780 ppm.	[1]
Mice	GBH	Decreased Activity	Observed at 50 mg/kg/day.	[23]
Zebrafish (Larvae/Adult)	Glyphosate/Roun dup®	Reduced Swimming	Observed at concentrations as low as 0.01 mg/L.	[23]

## **Experimental Protocols**

This protocol measures the effect of Glyphosate on the metabolic activity of mammalian cells, a proxy for cell viability.

#### Methodology:

- Cell Seeding: Plate a mammalian cell line (e.g., HepG2, HEK293) in a 96-well plate at a
  predetermined density and allow cells to adhere overnight.
- Treatment: Remove the culture medium and replace it with a fresh medium containing various concentrations of Glyphosate (and appropriate vehicle controls). Incubate for a specified period (e.g., 24, 48, or 72 hours).



- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
- Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
- Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
   Plot a dose-response curve to determine the IC<sub>50</sub> (the concentration that inhibits 50% of cell viability).

The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA strand breaks in individual cells.

#### Methodology:

- Cell Treatment: Expose cells (e.g., primary lymphocytes, cultured cells) to various concentrations of Glyphosate for a defined period.
- Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
- Lysis: Immerse the slides in a cold, high-salt lysis solution (containing detergents like Triton X-100) to dissolve cell and nuclear membranes, leaving behind the DNA as a "nucleoid."
- Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites.
- Electrophoresis: Apply an electric field. Damaged, fragmented DNA will migrate away from the nucleoid, forming a "comet tail." The amount of DNA in the tail is proportional to the level of damage.
- Staining and Visualization: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green, ethidium bromide), and visualize using a fluorescence microscope.



 Scoring: Use image analysis software to quantify the extent of DNA damage by measuring parameters like tail length, tail intensity, and tail moment.

#### Conclusion

The biological activity of Glyphosate in non-plant organisms is multifaceted and extends beyond its primary herbicidal mechanism. In microorganisms, it acts as a broad-spectrum antibiotic by inhibiting the essential shikimate pathway. In animals, which lack this pathway, a growing body of evidence points to several alternative mechanisms of action, including endocrine disruption, induction of oxidative stress and genotoxicity, and modulation of key inflammatory signaling pathways. Furthermore, Glyphosate's impact on the gut microbiome presents a significant indirect route through which it can influence host health.

For researchers and drug development professionals, understanding these diverse biological activities is crucial. The antimicrobial properties of Glyphosate may inform the development of new anti-infective agents, while its off-target effects in animal systems highlight the need for continued toxicological assessment and investigation into the molecular underpinnings of these interactions. A critical consideration for future research is the differentiation between the effects of pure Glyphosate and those of its commercial formulations, as adjuvants can significantly alter the toxicological profile.

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